molecular formula C12H14N2O B8775470 3-(4-Hydroxypiperidin-1-yl)benzonitrile

3-(4-Hydroxypiperidin-1-yl)benzonitrile

Cat. No. B8775470
M. Wt: 202.25 g/mol
InChI Key: IZWTVCANJJBTRC-UHFFFAOYSA-N
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Patent
US09108920B2

Procedure details

A dimethylsulfoxide (30 mL) solution of 3-fluorobenzonitrile (9.73 g, 80.0 mmol) and 4-hydroxypiperidine (8.15 g, 81 mmol) was heated to 100° C. and stirred for 5 hours. The solution was cooled to room temperature and added dropwise to water (500 mL). The mixture was extracted with ethyl acetate (2×300 mL) and washed with water (2×200 mL), brine (200 mL), dried (magnesium sulfate) and concentrated in vacuo to afford the crude product. Chromatography over silica gel, eluting with hexanes/ethyl acetate, afforded the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.F[C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#[N:10].[OH:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>O>[OH:14][CH:15]1[CH2:20][CH2:19][N:18]([C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[C:9]#[N:10])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
9.73 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Name
Quantity
8.15 g
Type
reactant
Smiles
OC1CCNCC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
WASH
Type
WASH
Details
Chromatography over silica gel, eluting with hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1CCN(CC1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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